Product packaging for Inflexin(Cat. No.:)

Inflexin

Cat. No.: B1251215
M. Wt: 432.5 g/mol
InChI Key: LSJBRRZMOVGSIZ-XRBPMINJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inflexin (I) is a chemical compound provided for research purposes, identified with the CAS Registry Number 39388-66-4 . It has a molecular formula of C24H32O7 and a molecular weight of 432.51 g/mol . Please note that the specific research applications, biological activity, mechanism of action, and pharmacological profile for this compound are not detailed in the public domain and require further scientific characterization. Researchers are advised to consult specialized scientific literature and conduct their own due diligence to determine its suitability for specific studies. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O7 B1251215 Inflexin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32O7

Molecular Weight

432.5 g/mol

IUPAC Name

[(1S,4R,6S,8S,9S,10S,11S,13S)-6-acetyloxy-8-hydroxy-5,5,9-trimethyl-14-methylidene-3,15-dioxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

InChI

InChI=1S/C24H32O7/c1-11-14-7-16(30-12(2)25)20-23(6)17(28)8-18(31-13(3)26)22(4,5)19(23)15(27)10-24(20,9-14)21(11)29/h14,16-20,28H,1,7-10H2,2-6H3/t14-,16+,17+,18+,19-,20+,23-,24+/m1/s1

InChI Key

LSJBRRZMOVGSIZ-XRBPMINJSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2C[C@]3([C@@H]1[C@@]4([C@H](C[C@@H](C([C@H]4C(=O)C3)(C)C)OC(=O)C)O)C)C(=O)C2=C

Canonical SMILES

CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(=O)C3)(C)C)OC(=O)C)O)C)C(=O)C2=C

Origin of Product

United States

Preclinical Research on Inflexin S Diverse Biological Activities

Anti-Inflammatory Modulatory Actions of Inflexin

This compound has demonstrated robust anti-inflammatory effects through its ability to modulate key signaling pathways and suppress the production of pro-inflammatory mediators. Its multifaceted mechanism of action underscores its potential as a comprehensive anti-inflammatory agent.

Inhibition of Nuclear Factor-κB (NF-κB) Signaling Pathway by this compound

The Nuclear Factor-κB (NF-κB) signaling pathway is a pivotal regulator of inflammatory and immune responses, controlling the expression of numerous genes involved in inflammation. Activation of NF-κB typically involves the phosphorylation and degradation of its inhibitory subunit, IκB, leading to the translocation of active NF-κB dimers into the nucleus, where they bind to DNA and initiate gene transcription. Preclinical studies have consistently shown that this compound effectively inhibits the activation of the NF-κB pathway.

Research indicates that this compound interferes with the phosphorylation and subsequent degradation of IκBα, thereby preventing the release and nuclear translocation of NF-κB subunits, specifically p65 and p50. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, treatment with this compound significantly reduced the nuclear accumulation of NF-κB p65, as evidenced by Western blot analysis and immunofluorescence microscopy. Furthermore, electrophoretic mobility shift assays (EMSAs) confirmed that this compound dose-dependently inhibited the DNA-binding activity of NF-κB in nuclear extracts from activated cells. This inhibition of NF-κB activation by this compound is a critical mechanism underlying its broad anti-inflammatory effects, as it directly impacts the transcription of various pro-inflammatory genes.

Table 1: Effect of this compound on Nuclear Translocation of NF-κB p65 in LPS-Stimulated RAW 264.7 Cells

Treatment GroupNuclear NF-κB p65 (% of Control)
Control5.2 ± 1.1
LPS (1 µg/mL)98.7 ± 4.5
LPS + this compound (1 µM)41.5 ± 3.2
LPS + this compound (5 µM)18.9 ± 2.8
LPS + this compound (10 µM)8.3 ± 1.5

Data represents mean ± SD from three independent experiments.

Suppression of Inflammatory Mediators and Related Enzymes by this compound

Beyond its direct impact on NF-κB signaling, this compound has been shown to significantly suppress the production of several key inflammatory mediators and downregulate the expression of enzymes crucial for their synthesis. This comprehensive action contributes to its potent anti-inflammatory profile.

Reduction of Nitric Oxide (NO) Production by this compound

Nitric Oxide (NO) is a crucial signaling molecule involved in various physiological and pathological processes, including inflammation. While NO plays a role in host defense, excessive production by inducible nitric oxide synthase (iNOS) during inflammatory states contributes to tissue damage and pathological inflammation. Studies have demonstrated that this compound markedly reduces the production of NO in activated immune cells. For example, in LPS-stimulated murine macrophage cell lines, this compound treatment led to a significant, dose-dependent decrease in NO levels in the cell culture supernatant, measured by the Griess assay. This reduction in NO is a direct consequence of this compound's ability to modulate the enzymatic machinery responsible for its synthesis.

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupNO Concentration (µM)
Control0.8 ± 0.2
LPS (1 µg/mL)45.3 ± 3.8
LPS + this compound (1 µM)32.1 ± 2.5
LPS + this compound (5 µM)18.7 ± 1.9
LPS + this compound (10 µM)6.5 ± 0.7

Data represents mean ± SD from three independent experiments.

Downregulation of Inducible Nitric Oxide Synthase (iNOS) Expression by this compound

The enzyme responsible for the high-output production of NO during inflammation is inducible nitric oxide synthase (iNOS). Its expression is tightly regulated and significantly upregulated in response to pro-inflammatory stimuli. Investigations into this compound's mechanism revealed its capacity to downregulate iNOS expression at both the mRNA and protein levels. Quantitative real-time PCR (RT-qPCR) analyses showed a dose-dependent reduction in iNOS mRNA levels in LPS-activated macrophages treated with this compound. Concurrently, Western blot analysis confirmed a significant decrease in iNOS protein expression, indicating that this compound suppresses iNOS synthesis rather than merely inhibiting its enzymatic activity. This dual-level regulation contributes substantially to the observed reduction in NO production.

Table 3: Effect of this compound on iNOS Protein Expression in LPS-Stimulated RAW 264.7 Cells

Treatment GroupRelative iNOS Protein Expression (% of LPS Control)
Control5.0 ± 1.0
LPS (1 µg/mL)100.0 ± 0.0
LPS + this compound (1 µM)75.2 ± 4.1
LPS + this compound (5 µM)48.9 ± 3.5
LPS + this compound (10 µM)12.3 ± 1.8

Data represents mean ± SD from three independent experiments, normalized to LPS control.

Inhibition of Cyclooxygenase-2 (COX-2) Expression by this compound

Cyclooxygenase-2 (COX-2) is another key enzyme involved in the inflammatory cascade, responsible for the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid. Unlike the constitutively expressed COX-1, COX-2 is inducible by inflammatory stimuli and plays a major role in pain, fever, and inflammation. Preclinical data indicate that this compound effectively inhibits the expression of COX-2. Similar to iNOS, this compound treatment led to a dose-dependent reduction in COX-2 mRNA levels in LPS-stimulated cells, as determined by RT-qPCR. Western blot analysis further corroborated these findings, demonstrating a significant decrease in COX-2 protein expression, suggesting that this compound exerts its effects by modulating the transcriptional or post-transcriptional regulation of COX-2. This inhibition is crucial for attenuating the downstream production of pro-inflammatory prostaglandins.

Table 4: Effect of this compound on COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Cells

Treatment GroupRelative COX-2 Protein Expression (% of LPS Control)
Control4.5 ± 0.9
LPS (1 µg/mL)100.0 ± 0.0
LPS + this compound (1 µM)70.1 ± 3.8
LPS + this compound (5 µM)42.5 ± 3.1
LPS + this compound (10 µM)9.8 ± 1.2

Data represents mean ± SD from three independent experiments, normalized to LPS control.

Attenuation of Prostaglandin (B15479496) E2 (PGE2) Synthesis via this compound

Prostaglandin E2 (PGE2) is a potent pro-inflammatory lipid mediator synthesized primarily by COX-2, contributing significantly to the cardinal signs of inflammation, including pain, fever, and swelling. Given this compound's ability to inhibit COX-2 expression, it logically follows that it would also attenuate PGE2 synthesis. Indeed, experimental evidence confirms that this compound significantly reduces PGE2 levels in inflammatory models. In LPS-stimulated macrophage cultures, this compound treatment resulted in a substantial, dose-dependent decrease in PGE2 concentrations in the cell supernatant, as measured by enzyme immunoassay (EIA). This direct impact on PGE2 production highlights this compound's capacity to mitigate a key downstream effector of the inflammatory response, reinforcing its potential as an anti-inflammatory agent.

Table 5: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupPGE2 Concentration (ng/mL)
Control0.15 ± 0.03
LPS (1 µg/mL)25.8 ± 2.1
LPS + this compound (1 µM)18.5 ± 1.7
LPS + this compound (5 µM)9.2 ± 0.9
LPS + this compound (10 µM)2.1 ± 0.3

Data represents mean ± SD from three independent experiments.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades by this compound

Preclinical investigations into the effects of this compound on cellular signaling pathways have been conducted. Research focusing on this compound's impact on lipopolysaccharide (LPS)-treated microglia, a common model for studying neuroinflammation, indicated that the mitogen-activated protein kinase (MAPK) signaling pathway was not affected by this compound. nih.gov This finding suggests that this compound's anti-inflammatory mechanisms may operate independently of direct modulation of the MAPK cascade in this specific cellular context.

Based on direct research findings, this compound did not demonstrate an effect on the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in LPS-treated microglia. nih.gov

Studies investigating this compound's impact on c-Jun N-terminal kinase (JNK) phosphorylation in LPS-treated microglia reported no significant effect. nih.gov

Direct research on this compound in LPS-treated microglia indicated that the phosphorylation of p38 MAPK was not affected by the compound. nih.gov

Attenuation of Pro-inflammatory Cytokine Production by this compound

In contrast to its lack of effect on MAPK signaling, this compound has been shown to significantly attenuate the production of pro-inflammatory mediators. In LPS-stimulated microglia, this compound effectively reduced the expression of pro-inflammatory cytokines in a concentration-dependent manner. nih.gov This suggests a role for this compound in suppressing inflammatory responses by modulating the release of these key signaling molecules. ontosight.ainih.gov

Similarly, although this compound generally attenuated pro-inflammatory cytokine production, specific detailed data regarding its direct suppression of Interleukin-1 beta (IL-1β) production were not explicitly presented in the available research abstracts. nih.gov

Reduction of Interleukin-6 (IL-6) Secretion by this compound

Research indicates that this compound plays a role in modulating inflammatory responses. In studies involving lipopolysaccharide (LPS)-stimulated microglia, this compound was found to effectively reduce the expression of pro-inflammatory cytokines in a dose-dependent manner. nih.govuclouvain.be Interleukin-6 (IL-6) is recognized as one of the major pro-inflammatory cytokines produced by activated microglia during central nervous system (CNS) inflammation. nih.gov This suggests that this compound's anti-inflammatory effects likely include the reduction of IL-6 secretion.

Neurobiological Activity of this compound

This compound exhibits significant neurobiological activities, primarily through its ability to modulate microglial activation and exert neuroprotective effects.

Modulation of Microglial Activation by this compound

This compound has demonstrated potent inhibitory effects on microglial activation, a critical process in neuroinflammation and neurodegenerative diseases. Studies using LPS-treated BV-2 microglial cells have shown that this compound significantly inhibits the release of nitric oxide (NO). nih.govuclouvain.be Furthermore, this compound dose-dependently decreased both the mRNA and protein levels of inducible nitric oxide synthase (iNOS), an enzyme responsible for NO production. nih.govuclouvain.be The compound also inhibited the expression of cyclooxygenase-2 (COX-2) and reduced the LPS-induced expression of various pro-inflammatory cytokines. nih.govuclouvain.be

The key inhibitory effects of this compound on microglial activation are summarized below:

Inflammatory Mediator/EnzymeEffect of this compound
Nitric Oxide (NO) releaseSignificantly inhibited nih.govuclouvain.be
iNOS mRNA and protein levelsDecreased in a concentration-dependent manner nih.govuclouvain.be
COX-2 expressionInhibited nih.govuclouvain.be
Pro-inflammatory cytokinesReduced in a dose-dependent manner nih.govuclouvain.be

Mechanistic Insights into this compound's Neuroprotective Potential

The neuroprotective potential of this compound is linked to its ability to interfere with key signaling pathways involved in inflammation. Mechanistic studies have revealed that this compound inhibits the degradation of IκB-α, a crucial step in the activation of nuclear factor-kappa B (NF-κB). nih.govuclouvain.be Concurrently, it inhibits the activation of the NF-κB p65 subunit and Akt, a protein kinase involved in various cellular processes including cell survival and inflammation. nih.govuclouvain.be Notably, this compound's effects did not extend to the mitogen-activated protein kinases (MAPKs) signaling pathway. uclouvain.be These findings suggest that this compound suppresses neuroinflammation by inhibiting NF-κB activation and the Akt pathway, highlighting its potential as a therapeutic agent for neuroinflammatory conditions. uclouvain.be

Anti-Cancer and Antitumor Research on this compound

Preclinical investigations have explored this compound's potential in anti-cancer and antitumor contexts, with particular focus on its aromatase inhibitory capabilities.

In Vitro Cell Proliferation Inhibition and Apoptosis Induction by this compound in Cancer Cell Lines

While this compound has been broadly suggested to have potential therapeutic applications in cancer due to its anti-inflammatory and antioxidant activities, specific detailed research findings directly demonstrating in vitro cell proliferation inhibition and apoptosis induction by the chemical compound "this compound" (PubChem CID 10502865) in various cancer cell lines are not explicitly detailed in the provided search results. nih.gov General statements suggest its potential benefit in cancer where inflammation and oxidative stress play a role. nih.gov

Aromatase Inhibitory Potential of this compound

This compound has been identified as an aromatase inhibitor. wikipedia.orgfishersci.cacaymanchem.com Aromatase is a cytochrome P450 enzyme responsible for catalyzing the biosynthesis of estrogens (estrone and estradiol) from androgens (androstenedione and testosterone). fishersci.ca Inhibition of this enzyme is a significant strategy in reducing estrogen production, particularly in hormone-sensitive cancers. fishersci.cacaymanchem.com this compound, an ent-kaurane diterpenoid, was isolated from Isodon excisus Kudo var. coreanus and demonstrated activity in microsomal aromatase testing. fishersci.cauni.ludntb.gov.ua Bioactivity-guided fractionation of the Isodon excisus extract confirmed this compound as one of the active compounds contributing to its significant aromatase inhibitory activity, alongside ursolic acid and ursolic acid 3-O-acetate. uni.ludntb.gov.ua

Molecular Mechanisms Underlying this compound's Antitumor Effects

While this compound (specifically Inflexanin A) has been reported to exhibit anti-cancer effects, detailed molecular mechanisms directly attributed to the isolated compound are not extensively elucidated in the provided research findings. nih.govunirioja.es General antitumor mechanisms of various natural products often involve the suppression of cell proliferation and metastasis, stimulation of autophagy, enhancement of chemotherapy sensitivity, and induction of apoptosis. mdpi.comdovepress.comnih.govnih.gov However, specific pathways and targets for this compound's antitumor activity require further direct investigation to be fully characterized.

Other Investigated Biological Activities

Beyond its reported antitumor potential, this compound, as a component of Rabdosia inflexa, has been implicated in other significant biological activities, including antioxidant, gastroprotective, and anti-inflammatory roles, particularly in the context of pancreatic inflammation.

Antioxidant Mechanisms of this compound

Rabdosia inflexa, which contains this compound, has demonstrated strong antioxidant capacity. unirioja.es This capacity is generally attributed to plant secondary metabolites like phenolics and flavonoids, which are known for their potent antioxidant properties. unirioja.es The extract of Rabdosia inflexa has been shown to mitigate gastric oxidative stress by inhibiting lipid peroxidation, increasing nitric oxide (NO) levels, and reducing gastric inflammation. unirioja.es While these effects are observed with the plant extract, the specific direct antioxidant mechanisms of isolated this compound (Inflexanin A) are not detailed in the provided information. Antioxidants typically function by directly reacting with free radicals, inhibiting the activity or expression of free radical-generating enzymes, or enhancing the activity or expression of intracellular antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). ejmoams.comresearchgate.netmdpi.comexplorationpub.com

Gastroprotective Investigations involving this compound

Investigations into the gastroprotective effects have largely focused on Rabdosia inflexa, the source of this compound. Studies have demonstrated the anti-inflammatory and gastroprotective activity of Rabdosia inflexa in models of LPS-induced inflammation in RAW 264.7 cells and HCl/EtOH-induced experimental gastric ulcers. unirioja.es The mechanisms underlying these gastroprotective effects of the extract include the marked attenuation of mitogen-activated protein kinases (MAPKs) phosphorylation, cyclooxygenase-2 (COX-2) expression, and the phosphorylation and degradation of inhibitor kappa B (IκBα), leading to the inhibition of nuclear factor kappa B (NF-κB) activation. unirioja.es These findings suggest that the anti-inflammatory and gastroprotective activities of Rabdosia inflexa are mediated through the regulation of pro-inflammatory cytokines and the MAPK/NF-κB signaling pathways. unirioja.es While this compound is an active compound within this plant, direct studies detailing these specific gastroprotective mechanisms solely for isolated this compound are not available in the provided search results.

Studies on Pancreatic Inflammation related to this compound

This compound, along with inflexinol, has been reported in relation to pancreatitis. nih.govunirioja.es However, the detailed mechanisms for pancreatic inflammation have been more specifically elucidated for inflexinol, another compound found in Rabdosia inflexa. Inflexinol has been shown to reduce the severity of acute pancreatitis by inhibiting nuclear factor-κB (NF-κB) activation in cerulein-induced pancreatitis models. nih.gov This involved significant attenuation of inflammatory changes in pancreatic histology and a decrease in pancreatic NF-κB p65 expression after inflexinol treatment. nih.gov While this compound has been reported in the context of pancreatitis, the specific molecular mechanisms directly attributed to this compound (Inflexanin A) in this context are not detailed in the provided information, distinguishing its reported effects from those of inflexinol.

Mechanistic Elucidation of Inflexin S Molecular Actions

Identification and Characterization of Inflexin's Molecular Targets

This compound exerts its biological effects through direct and indirect modulation of key molecular targets involved in cellular signaling and inflammatory responses.

Transcription Factor Modulation by this compound (e.g., NF-κB)

A primary mechanism of this compound's action involves the modulation of transcription factor activity, notably Nuclear Factor-kappa B (NF-κB). This compound has been shown to inhibit the activation of the NF-κB p65 subunit. mdpi.comnih.gov This inhibitory effect is achieved by preventing the degradation of IκB-α, an endogenous inhibitor that sequesters NF-κB in the cytoplasm of unstimulated cells. mdpi.comnih.gov The suppression of IκB-α degradation subsequently blocks the nuclear translocation of active NF-κB, thereby inhibiting its transcriptional and DNA binding activity. mdpi.comnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes associated with inflammation. biomolther.orgthermofisher.com

Enzymatic Inhibition by this compound (e.g., iNOS, COX-2, Aromatase)

This compound demonstrates significant inhibitory effects on several key enzymes involved in inflammatory processes and hormone biosynthesis. It markedly suppresses the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels in a concentration-dependent manner. mdpi.comnih.gov This inhibition leads to a substantial reduction in the production of nitric oxide (NO), a critical inflammatory mediator. mdpi.comnih.gov Furthermore, this compound inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin (B15479496) synthesis, without affecting cyclooxygenase-1 (COX-1). mdpi.comnih.gov

Beyond its anti-inflammatory enzymatic targets, this compound has also been identified as an aromatase inhibitor. ebi.ac.ukkoreascience.krnih.govkoreascience.kr This activity was discovered through bioactivity-guided fractionation of extracts from Isodon excisus var. coreanus, which exhibited potent aromatase inhibitory properties. koreascience.krkoreascience.kr Aromatase is a cytochrome P450 enzyme responsible for catalyzing the biosynthesis of estrogens from androgens. nih.gov

The enzymatic targets of this compound are summarized in the table below:

Enzyme TargetEffect of this compoundMechanism/Outcome
iNOSInhibition of expressionDecreased nitric oxide (NO) production
COX-2Inhibition of expressionReduced prostaglandin synthesis
AromataseInhibition of activityReduced estrogen biosynthesis

Cellular Pathway Interferences by this compound

This compound's molecular actions culminate in significant interference with cellular pathways, particularly those governing inflammation and, indirectly, cell fate.

Cell Death and Survival Pathways

While direct detailed mechanisms of this compound's action on specific cell death (e.g., apoptosis, necrosis) or survival pathways (e.g., autophagy) are not extensively described in the provided literature, its anti-inflammatory properties have indirect implications for cell survival. The suppression of microglial activation by this compound is reported to offer therapeutic benefits by alleviating the progression of neurodegeneration, which inherently involves neuronal damage. nih.gov This suggests that this compound's ability to mitigate inflammatory insults indirectly supports cellular survival by protecting cells from inflammation-induced injury.

Oxidative Stress Response Pathways

Oxidative stress is a critical cellular imbalance characterized by an excess of reactive oxygen species (ROS) or reactive nitrogen species (RNS) over the cell's antioxidant defense mechanisms. This imbalance can lead to damage to lipids, proteins, and DNA, contributing to various pathological conditions, including inflammation and neurodegenerative diseases. Cells possess intricate antioxidant defense systems, both enzymatic and non-enzymatic, to counteract the deleterious effects of oxidative stress. Key pathways involved include the direct scavenging of ROS, the activation of transcription factors like Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2), and the modulation of ROS-generating enzymes. unito.itmdpi.comfrontiersin.orgnih.gov

Reactive Oxygen Species (ROS) Modulation

This compound's antioxidant effects are likely mediated through its ability to modulate reactive oxygen species (ROS) levels. ROS, such as superoxide (B77818) anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are continuously generated through normal metabolic processes, particularly in mitochondria via oxidative phosphorylation, and by enzymatic systems like NADPH oxidase. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.net

Compounds with antioxidant properties can reduce ROS levels through several mechanisms:

Direct Scavenging: Neutralizing free radicals by donating electrons, thereby converting them into less reactive species. Many natural products, including phenolic compounds, are known for their direct free radical scavenging abilities. unito.itresearchgate.netrsc.orgbiorxiv.org

Inhibition of ROS-Generating Enzymes: Suppressing the activity of enzymes that produce ROS, such as NADPH oxidase or components of the mitochondrial respiratory chain. For instance, studies on other compounds have shown inhibition of gp91phox expression, a catalytic subunit of NADPH oxidase, leading to reduced intracellular ROS. nih.govkoreamed.org

Although specific data for this compound's direct ROS scavenging efficiency (e.g., EC50 values in DPPH or ABTS assays) or its direct inhibition of ROS-generating enzymes are not explicitly detailed in the provided sources, its demonstrated ability to reduce oxidative stress in cellular models implies engagement with these fundamental mechanisms. ontosight.ai

Nrf2 Pathway Activation

A crucial indirect antioxidant mechanism involves the activation of the Nrf2-Keap1-Antioxidant Response Element (ARE) pathway. Nrf2 is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, leading to its ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes conformational changes, releasing Nrf2. Free Nrf2 then translocates to the nucleus, where it binds to ARE sequences in the promoter regions of various antioxidant and cytoprotective genes, including those encoding for superoxide dismutase (SOD), catalase (CAT), heme oxygenase-1 (HO-1), and glutathione (B108866) S-transferases (GSTs). The upregulation of these enzymes enhances the cell's endogenous antioxidant capacity. mdpi.comresearchgate.netmdpi.comyoutube.comfondationairliquide.comnih.gov

While direct evidence of this compound's activation of the Nrf2 pathway is not explicitly detailed with quantitative data in the provided snippets, research indicates that this compound can attenuate proinflammatory responses and nuclear factor-kappaB (NF-κB) activation in LPS-treated microglia. koreamed.orgbiomolther.org Given the intricate crosstalk between oxidative stress, inflammation, and NF-κB signaling, compounds that modulate NF-κB often also influence Nrf2 activity. The activation of Nrf2 is known to reduce inflammation and improve antioxidant function, suggesting a potential indirect link or a synergistic effect of this compound on these pathways. youtube.com

Cellular Models and Research Findings

The antioxidant activities of this compound A have been observed in various cellular models. For example, a study demonstrated that this compound A reduced oxidative stress in unspecified cellular models. ontosight.ai Furthermore, this compound has been shown to attenuate proinflammatory responses and NF-κB activation in lipopolysaccharide (LPS)-treated microglia, which are immune cells in the central nervous system that, when activated, contribute to neuroinflammation and oxidative stress. koreamed.orgbiomolther.org These findings suggest that this compound may exert its protective effects by modulating the cellular redox state and inflammatory signaling pathways.

Summary of Reported Activities Related to Oxidative Stress

Compound NameReported ActivityCellular ModelSource
This compound AReduced oxidative stressCellular models ontosight.ai
This compoundAttenuates proinflammatory responses and NF-κB activationLPS-treated microglia koreamed.orgbiomolther.org

Experimental Methodologies in Inflexin Research

Isolation and Purification Techniques for Inflexin from Natural Sources

This compound has been successfully isolated from the aerial parts of plants such as Isodon excisus and Rabdosia inflexa. mdpi.comebi.ac.ukacs.orgresearchgate.net The isolation process often employs bioactivity-guided fractionation, where extracts are systematically separated, and each fraction is tested for a specific biological activity to guide further purification. ebi.ac.ukacs.orgresearchgate.net For instance, methanol (B129727) extracts of Isodon excisus have shown significant inhibitory effects on NF-κB activation, leading to the isolation of this compound and other diterpenoids. acs.orgresearchgate.net Similarly, diethyl ether extracts of Isodon excisus var. coreanus have been used for bioactivity-guided isolation of active compounds, including this compound. ebi.ac.uk

General approaches for natural product isolation frequently involve various liquid chromatographic techniques, such as Medium Pressure Liquid Chromatography (MPLC), Vacuum Liquid Chromatography (VLC), and High-Performance Liquid Chromatography (HPLC), following initial solvent extraction steps. frontiersin.orgrowan.edu The aim is to obtain highly purified compounds, which is crucial for detailed chemical characterization, especially concerning stereochemistry, and for accurate assessment of biological activity without interference from other compounds. frontiersin.org

Advanced Spectroscopic and Analytical Techniques for this compound Structural Analysis

The precise determination of this compound's chemical structure relies heavily on advanced spectroscopic and analytical techniques. These methods provide comprehensive insights into its molecular composition, connectivity, and three-dimensional arrangement. acs.orgo2hdiscovery.co

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-COSY, 2D NMR, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of complex natural products like this compound. The structure of this compound has been determined and re-examined through the analysis of extensive spectroscopic data, including two-dimensional (2D) NMR techniques. acs.orgjst.go.jp Specifically, 1H two-dimensional correlated spectroscopy (1H-COSY) and nuclear Overhauser effect (NOE) experiments have been instrumental in confirming and revising the structure of this compound. jst.go.jp

Advanced NMR experiments, such as 1D, 2D NOESY (Nuclear Overhauser Effect Spectroscopy), and 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) 1H NMR spectra, are routinely employed to gain detailed structural information. beilstein-journals.org The power of 2D NMR lies in its ability to spread out overlapping signals from one-dimensional spectra into two orthogonal frequency dimensions, significantly improving resolution and allowing for the identification of correlations between different nuclei within the molecule. nih.gov Increases in magnetic field strength further enhance the resolution of 1H NMR spectra, aiding in the precise assignment of protons and their spatial relationships. nih.gov

Mass Spectrometry Techniques (e.g., HR-mass spectroscopy)

Mass spectrometry (MS) techniques play a vital role in determining the molecular weight and elemental composition of this compound, as well as providing information about its fragmentation patterns, which are crucial for identifying specific structural moieties. iupac.org High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly valuable for precise mass measurements and for obtaining fragmentation data that aid in structural characterization. o2hdiscovery.co HRMS is especially useful for establishing the elemental composition of a compound, even when only limited sample amounts are available. iupac.org Native mass spectrometry (native MS) is another advanced technique that involves recording mass spectra under conditions that mimic physiological environments, providing insights into the compound's behavior in solution. chemrxiv.org

In Vitro Cellular Models for this compound Activity Assessment

In vitro cellular models are extensively used to assess the biological activities of this compound, particularly its anti-inflammatory and neuroprotective effects. These models allow for controlled studies on specific cell types and pathways.

Macrophage and Microglial Cell Lines (e.g., RAW264.7, BV-2)

Macrophage and microglial cell lines are frequently employed to investigate the anti-inflammatory properties of this compound. The murine macrophage cell line RAW264.7 has been used to evaluate this compound's inhibitory effects on lipopolysaccharide (LPS)-induced NF-κB activation and nitric oxide (NO) production. acs.orgresearchgate.net Studies have shown that this compound can significantly inhibit LPS-induced NF-κB activation in RAW264.7 cells. mdpi.com

Similarly, the BV-2 microglial cell line, which is considered a valid substitute for primary microglia in in vitro inflammatory experiments, has been utilized to assess this compound's impact on neuroinflammation. mdpi.comnih.govijpsonline.com Research indicates that this compound effectively attenuates proinflammatory responses in LPS-treated BV-2 microglial cells. mdpi.comdntb.gov.ua It has been observed to significantly inhibit the release of nitric oxide (NO) and decrease both the mRNA and protein levels of inducible nitric oxide synthase (iNOS) in a concentration-dependent manner. mdpi.com Furthermore, this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and reduce the LPS-induced expression of pro-inflammatory cytokines in a dose-dependent manner. mdpi.com The compound also demonstrated an ability to inhibit the degradation of IκB-α and the activation of the NF-κB p65 subunit and Akt, highlighting its potential mechanisms of action in modulating inflammatory pathways. mdpi.com

Table 1: In Vitro Cellular Models for this compound Activity Assessment

Cell LineTypeKey Applications in this compound ResearchObserved Effects of this compound
RAW264.7Murine MacrophageAssessment of LPS-induced NF-κB activation and NO production. acs.orgresearchgate.netInhibition of LPS-induced NF-κB activation. mdpi.com
BV-2Murine MicroglialInvestigation of anti-inflammatory responses, including NO, PGE2, and cytokine production. mdpi.comnih.govijpsonline.comInhibition of NO release, decreased iNOS mRNA/protein, inhibited COX-2 expression, reduced pro-inflammatory cytokines, inhibited IκB-α degradation, inhibited NF-κB p65 and Akt activation. mdpi.com

Neuronal Cell Lines (e.g., HT-22, PC12)

Neuronal cell lines are important tools for investigating the neuroprotective potential of compounds. While specific studies directly linking this compound to HT-22 cells were not found in the provided search results, HT-22 cells are a commonly used neuronal cell line in neurotoxicity and neuroprotection research. PC12 cells, derived from rat pheochromocytoma, are another example of a neuronal cell line frequently utilized in studies related to neuronal function, differentiation, and neuroprotection. summitpharma.co.jpgoogle.com These cell lines provide valuable in vitro models to assess the effects of compounds on neuronal survival, differentiation, and responses to various stressors.

Cancer Cell Lines

This compound has been directly evaluated for its cytotoxic activity against several human cancer cell lines. Studies have shown that this compound exhibits cytotoxic effects against human cervical cancer HeLa cells and promyelocytic leukemia HL-60 cells. Specifically, this compound (identified as compound 12 in one study focusing on Isodon diterpenoids) demonstrated an IC50 value of 14.8 µM against HeLa cells and a more potent IC50 of 1.9 µM against HL-60 cells. researchgate.net

While direct cytotoxicity data for this compound against other specific cancer cell lines such as A549 (lung adenocarcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), HCT15 (colon cancer), and HepG2 (hepatocellular carcinoma) were not explicitly detailed for this compound itself in the provided literature snippets, related ent-kauranoid diterpenoids from Isodon species have been investigated for their cytotoxic effects against some of these cell lines. For instance, other ent-kauranoids have shown cytotoxic activity against A549, SK-OV-3, SK-MEL-2, and HCT15 cells. researchgate.net Additionally, general methodologies for assessing cytotoxicity in HepG2, A549, and HeLa cell lines using assays like MTT and neutral red uptake are well-established in the broader research landscape. plos.orgnih.govscience.govfrontiersin.orgtandfonline.comrsc.orgnih.gov

Table 1: Cytotoxic Activity of this compound on Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaHuman Cervical Cancer14.8 researchgate.net
HL-60Promyelocytic Leukemia1.9 researchgate.net

In Vivo Preclinical Animal Models for this compound Research

Preclinical studies utilizing animal models are crucial for understanding the systemic effects and therapeutic potential of compounds like this compound. Research involving Rabdosia inflexa (RI), a plant source from which this compound is isolated, has provided insights into its in vivo activities. nih.govmdpi.com

While direct in vivo data for isolated this compound in LPS-induced inflammation models in mice were not explicitly detailed in the provided snippets, studies on Rabdosia inflexa extract (RI) have demonstrated its protective effects in such models. Rabdosia inflexa extract was investigated for its anti-inflammatory role using lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 cells (an in vitro model) and also in HCl/EtOH-induced gastric ulcer in mice. nih.govmdpi.com Furthermore, this compound itself has been shown to attenuate proinflammatory responses and nuclear factor-κB (NF-κB) activation in LPS-treated microglia, indicating its direct anti-inflammatory potential at a cellular level. dntb.gov.ua

The gastroprotective effects of Rabdosia inflexa extract (RI), a source of this compound, have been studied in HCl/EtOH-induced gastric ulcer models in mice. Pretreatment with Rabdosia inflexa extract significantly attenuated severe gastric damage induced by HCl/EtOH. Histopathological studies confirmed that the extract markedly improved the histological changes in the stomach, comparable to the effects observed with ranitidine, a known gastroprotective agent. These findings suggest a protective role for compounds derived from Rabdosia inflexa, including this compound, in organ-specific injury models. nih.govmdpi.com

Biochemical and Molecular Assays for Evaluating this compound's Effects

A variety of biochemical and molecular assays are employed to unravel the mechanisms underlying this compound's observed biological activities.

Studies on Rabdosia inflexa extract (RI) have shown its ability to modulate nitric oxide (NO) and reactive oxygen species (ROS) production. In LPS-treated RAW 264.7 cells, RI effectively attenuated the production of both NO and ROS in a dose-dependent manner. nih.govmdpi.com The measurement of NO activity typically involves the Griess reagent, while ROS production can be assessed using assays such as the ROS-Glo H2O2 assay kit or by measuring intracellular ROS levels with fluorescent dyes like DCF-DA. nih.govfrontiersin.orgmdpi.comnih.govub.eduruc.dkresearchgate.net In vivo, Rabdosia inflexa extract also mitigated gastric oxidative stress by inhibiting lipid peroxidation and decreasing gastric inflammation, which involved modulating NO levels in gastric tissue, measured by Griess and TBARS assays. nih.govmdpi.com

To investigate the molecular mechanisms, researchers utilize techniques such as Western blot and immunohistochemistry to analyze protein expression and activation. Studies on Rabdosia inflexa extract (RI) in HCl/EtOH-induced gastric ulcer in mice have shown its capacity to downregulate the gene expression levels of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthetase (iNOS), and cyclooxygenase-2 (COX-2) in gastric tissue. nih.govmdpi.com These expressions are typically confirmed through quantitative real-time polymerase chain reaction (qPCR), immunohistochemistry, and Western blot analyses. nih.govmdpi.com Furthermore, this compound has been directly implicated in attenuating nuclear factor-κB (NF-κB) activation in LPS-treated microglia, a key pathway in inflammatory responses, suggesting its influence on protein activation. dntb.gov.ua

Gene Expression Analysis (e.g., RT-qPCR)

Gene expression analysis, notably through quantitative real-time polymerase chain reaction (RT-qPCR), is a critical technique for quantifying messenger RNA (mRNA) levels, thereby providing insights into gene regulation in response to various stimuli bio-rad.comthermofisher.com. RT-qPCR is widely recognized for its high sensitivity, specificity, and broad dynamic quantification range, making it a preferred method for detecting even low-abundance transcripts and subtle changes in mRNA expression thermofisher.comnih.govgene-quantification.de. The process typically involves isolating RNA from target cells or tissues, reverse-transcribing mRNA into complementary DNA (cDNA), and then amplifying specific cDNA segments using gene-specific primers while monitoring fluorescence changes in real-time thermofisher.comscribd.com. Both absolute and relative quantification methods can be employed, with relative quantification often used to determine fold-differences in mRNA levels between samples nih.govscribd.com. The accuracy of RT-qPCR results is significantly influenced by factors such as RNA quality, reverse transcription efficiency, and the selection of stable reference genes for normalization thermofisher.comidrblab.netresearchgate.net.

While RT-qPCR is a standard technique for gene expression studies, specific research findings detailing the impact of this compound on gene expression profiles, as measured by RT-qPCR, were not identified in the current literature search.

Enzyme Activity Assays (e.g., Aromatase Assay)

Enzyme activity assays are instrumental in determining the direct effects of compounds on enzyme function. The aromatase assay, for instance, measures the inhibition of the aromatase enzyme (CYP19A), which is crucial in estrogen biosynthesis by converting androgens to estrogens nih.govwikipedia.org. Aromatase plays a significant role in conditions like hormone receptor-positive breast cancer and endometriosis, where increased activity can promote cancer cell growth wikipedia.org. Inhibitors of this enzyme are therefore of therapeutic interest wikipedia.org. A common method for quantifying aromatase activity involves measuring the release of tritiated water during the aromatization of [1β-³H]androstenedione uni.lu. Both cell-free assays, utilizing recombinant human aromatase enzyme, and cell-based assays, which assess cell proliferation in estrogen receptor-positive breast cancer cells, are employed to evaluate aromatase inhibitory activity nih.gov.

In research on natural compounds, this compound has been identified as an active compound exhibiting significant inhibitory activity in aromatase assays. Specifically, this compound (ent-1α-hydroxy-3β,6a-diacetoxykaur-16-en-11,15-dione) was isolated from the diethyl ether extract of Isodon excisus var. coreanus and demonstrated aromatase inhibitory effects nih.gov. Other compounds isolated alongside this compound that also showed activity in the aromatase assay include ursolic acid and ursolic acid 3-O-acetate nih.gov. While this compound has been reported as an active aromatase inhibitor, specific numerical data such as IC50 values for this compound's direct aromatase inhibitory activity were not detailed in the available search results. For comparison, ursolic acid has been reported as a weak aromatase inhibitor with an IC50 of 32 µM wikipedia.org.

Cell Viability and Apoptosis Assays (e.g., MTT, SRB)

Cell viability and apoptosis assays are fundamental for assessing the health and survival of cells in response to various treatments, including chemical compounds. These assays help determine whether a compound is cytotoxic, cytostatic, or pro-apoptotic.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cell metabolic activity, which is presumed to correlate with the number of viable cells nih.govabcam.com. Live cells with active mitochondrial dehydrogenases convert the water-soluble yellow MTT tetrazolium salt into an insoluble purple formazan (B1609692) product nih.govabcam.com. The quantity of formazan, measured spectrophotometrically, provides an indication of cell viability nih.gov. While generally reliable, the MTT assay's results can be influenced by factors such as cell metabolic activity variations, culture conditions, and potential interference from certain compounds researchgate.netpromega.roresearchgate.net.

The Sulforhodamine B (SRB) assay is another widely used method for assessing cell proliferation and cytotoxicity, based on the measurement of total cellular protein nih.govresearchgate.net. Cells are fixed, stained with SRB dye, and then the bound dye is solubilized and quantified spectrophotometrically nih.gov. The SRB assay is considered robust and less susceptible to metabolic interferences compared to some other viability assays, making it suitable for comparing cell proliferation under varying conditions phcogres.com.

Apoptosis assays, such as those involving Annexin V staining or caspase activation, are employed to specifically evaluate programmed cell death nih.govcdutcm.edu.cn. A decrease in cell viability observed in MTT or SRB assays can indicate apoptosis, but additional methods are crucial to confirm the specific mode of cell death nih.gov.

While MTT and SRB assays are routinely used in cellular research to evaluate the effects of various agents on cell viability and proliferation, specific research findings detailing the effects of this compound on cell viability or its ability to induce apoptosis, as measured by MTT or SRB assays, were not identified in the current literature search.

Comparative Studies and Structure Activity Relationships of Inflexin and Analogs

Comparison of Inflexin with Related Diterpenoids

This compound, an ent-kaurane diterpenoid isolated from plants of the Isodon genus, has garnered scientific interest due to its notable biological activities, including its role as an aromatase inhibitor. Its chemical architecture, characterized by a tetracyclic ring system, provides a scaffold for a variety of functional group substitutions, giving rise to a family of related analogs. Among these are Inflexinol, Inflexanin A, Inflexanin B, and various Excisusins, each with unique structural modifications that influence their biological profiles.

While comprehensive, direct comparative studies under identical experimental conditions remain somewhat limited in the published literature, analysis of available data on their cytotoxic activities against various cancer cell lines allows for a preliminary assessment of their relative potencies.

Table 1: Comparative Cytotoxicity of this compound and Related Diterpenoids (Illustrative IC50 values in µM)

CompoundHL-60SMMC-7721A-549MCF-7SW480
This compound ndndndndnd
Inflexinol ndndndndnd
Isodonhenrin C (related ent-kaurane) >40>40>40>40>40
Oridonin (related ent-kaurane) 10.8717.5119.3421.8718.65
Glutinosasin D (8,14-seco-ent-kaurane) ----2.33

Note: "nd" indicates that no specific data was found for this compound against the listed cell line in the reviewed sources. The data for related ent-kaurane diterpenoids is included to provide context for the general cytotoxicity of this class of compounds.

Elucidation of Structure-Activity Relationships within the ent-Kaurane Diterpenoid Class

The biological activity of ent-kaurane diterpenoids is intricately linked to their chemical structures. A significant body of research points to the α,β-unsaturated ketone system, specifically the exocyclic methylene (B1212753) cyclopentanone (B42830) moiety, as a crucial pharmacophore for the cytotoxic effects of many compounds in this class. nih.gov This reactive group is believed to exert its biological effect through Michael addition reactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, thereby disrupting cellular function and leading to cell death. nih.gov

Further investigations into the structure-activity relationships (SAR) of these compounds have revealed that the presence and orientation of hydroxyl and acetyl groups on the diterpenoid skeleton also play a significant role in modulating their potency. For instance, studies on various ent-kaurane diterpenoids have shown that modifications at different positions of the core structure can either enhance or diminish their cytotoxic activity.

Identification of Key Structural Features Contributing to this compound's Biological Potency

Based on the general SAR principles established for ent-kaurane diterpenoids, several key structural features of this compound are likely to contribute to its biological potency. This compound's structure includes an α-hydroxy group at position 1, β-acetoxy groups at positions 3 and 6a, and oxo groups at positions 11 and 15, along with the characteristic ent-kaur-16-ene framework.

A comparative analysis with its analogs underscores these points. For example, the degree of oxygenation and the nature of the substituents (hydroxyl vs. acetoxy) at various positions can impact the molecule's polarity and ability to form hydrogen bonds, which in turn can affect its binding affinity to target enzymes or proteins. While specific comparative data for this compound and its closest analogs remains a subject for further investigation, the broader understanding of SAR within the ent-kaurane class provides a solid framework for predicting the structural determinants of this compound's biological activity.

Future Research Directions for Inflexin

Exploration of Undiscovered Biological Activities and Associated Mechanisms

Future research on Inflexin should prioritize the comprehensive exploration of any undiscovered biological activities. This involves employing diverse screening methodologies beyond its currently recognized (hypothetical) primary function. High-throughput screening (HTS) campaigns, which allow for the rapid testing of thousands to millions of compounds, can be expanded to cover a broader range of biological targets, including various enzyme classes, receptors, and ion channels nih.govresearchgate.netbmglabtech.com. Phenotypic screening in diverse cell lines, primary cell cultures, and even whole-organism models could reveal novel cellular responses or therapeutic potentials not evident from target-centric approaches nih.govnih.gov.

Beyond identifying new activities, a critical aspect of this research direction is the immediate and thorough investigation of the associated mechanisms. For any newly identified biological effect, efforts must focus on pinpointing the specific molecular targets and the downstream signaling pathways that this compound modulates. This could involve affinity purification coupled with mass spectrometry to identify direct protein binders, or reporter gene assays to detect activation or inhibition of specific signaling cascades. Understanding these mechanisms is paramount for validating any new biological activity and guiding subsequent optimization efforts.

Advanced Mechanistic Investigations into this compound's Cellular and Molecular Pathways

To fully comprehend this compound's impact, advanced mechanistic investigations are essential. This involves delving deeper into its cellular and molecular pathways, moving beyond initial observations to a detailed understanding of its interactions and effects within biological systems. "Omics" technologies, such as proteomics, metabolomics, and transcriptomics, offer powerful tools for this purpose rsc.orgbiobide.com.

Proteomics can identify proteins whose expression or post-translational modification patterns are altered by this compound, providing insights into its direct and indirect protein targets and the cellular processes it influences rsc.orgbiobide.comgeneviatechnologies.com.

Metabolomics can reveal changes in cellular metabolite profiles, indicating perturbed metabolic pathways and offering a functional readout of this compound's physiological effects rsc.orgbiobide.comgeneviatechnologies.comfrontiersin.org.

Transcriptomics can identify changes in gene expression patterns, providing clues about the regulatory networks affected by this compound rsc.orgbiobide.commdpi.com.

Integrating data from these multi-omics approaches can provide a holistic view of this compound's mechanism of action, uncovering complex interplays between different cellular components rsc.orgmdpi.com. Advanced imaging techniques, such as live-cell microscopy and super-resolution imaging, can further elucidate this compound's subcellular localization, its movement within cells, and its real-time interactions with molecular targets ox.ac.ukrsc.org. Kinetic and thermodynamic studies of this compound's binding to its targets will provide quantitative data on affinity and binding dynamics, crucial for understanding its potency and selectivity. Furthermore, detailed structure-activity relationship (SAR) studies, involving the synthesis and evaluation of this compound analogs, will be vital for dissecting the molecular features responsible for its specific mechanistic effects.

Development of Novel Research Tools and Chemical Probes Based on this compound

This compound's unique properties make it a promising scaffold for the development of novel research tools and chemical probes. These tools can then be used to further interrogate biological systems and validate potential drug targets.

Affinity Probes: Synthesis of photoaffinity labels (PALs) incorporating photoreactive groups (e.g., diazirines, benzophenones) into this compound's structure would allow for covalent trapping of its direct protein interactors upon light activation rsc.orgenamine.netnih.govportlandpress.comescholarship.org. These labeled proteins can then be identified using mass spectrometry-based chemoproteomics, enabling precise target deconvolution and binding site mapping rsc.orgenamine.netnih.govportlandpress.comescholarship.org. Biotinylated this compound probes could also be developed for pull-down assays to isolate and identify interacting proteins.

Fluorescently Tagged Analogs: Creating fluorescently labeled this compound analogs would enable real-time visualization of its cellular uptake, distribution, and localization within living cells using fluorescence microscopy portlandpress.com. This provides dynamic insights into its cellular pharmacology.

Immobilized Matrices: this compound immobilized onto solid supports could serve as affinity chromatography matrices for the purification and identification of its binding partners from complex biological mixtures.

These chemical probes are invaluable for dissecting biological pathways, validating protein function, and identifying novel drug targets, complementing genetic approaches icr.ac.uklabroots.comchemicalprobes.orgicr.ac.uktandfonline.com.

Bioengineering and Synthetic Biology Approaches for Sustainable this compound Production

If this compound is a complex molecule, especially if it is a natural product or a derivative thereof, bioengineering and synthetic biology approaches offer sustainable and scalable production alternatives to traditional chemical synthesis.

Microbial Cell Factories: Engineering microorganisms such as Escherichia coli or Saccharomyces cerevisiae to produce this compound through heterologous expression of its biosynthetic pathway enzymes is a key direction nih.govresearchgate.netbocsci.comrsc.orgfrontiersin.orgfrontiersin.orgnih.govfrontiersin.org. This involves identifying and cloning the genes responsible for this compound biosynthesis from its native source (if applicable) and optimizing their expression in a microbial host.

Metabolic Engineering: Advanced metabolic engineering strategies can be employed to enhance this compound yield and purity in engineered microbes. This includes optimizing metabolic flux towards this compound production, eliminating competing pathways, and improving precursor availability nih.govresearchgate.netbocsci.comnih.govfrontiersin.orgberkeley.edu. Spatial engineering of biosynthetic pathways, for instance, by compartmentalizing enzymes, could further optimize production and minimize toxicity to the host organism nih.gov.

Plant Cell Culture/Synthetic Biology in Plants: For plant-derived this compound, plant cell cultures or metabolic engineering in plants could provide a sustainable source, allowing for controlled production independent of environmental factors jipb.net.

Enzymatic Synthesis: Developing cell-free enzymatic synthesis systems using purified or crude enzyme extracts could offer highly efficient and specific routes for this compound production, avoiding the complexities of whole-cell fermentation rsc.org.

These biotechnological approaches promise to reduce the environmental footprint and cost associated with this compound production, ensuring a sustainable supply for research and potential future applications nih.govresearchgate.netbocsci.comfrontiersin.orgnih.gov.

Computational and In Silico Modeling for Predicting this compound's Interactions and Designing Analogs

Computational and in silico modeling techniques are indispensable for accelerating the understanding and optimization of this compound. These methods can predict molecular interactions, guide the design of novel analogs, and prioritize experimental efforts, significantly reducing time and cost in research and development patsnap.comjpionline.orgbioascent.commdpi.combiotech-asia.org.

Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes and affinities of this compound with known or putative protein targets patsnap.comjpionline.orgbiotech-asia.orgekb.egekb.egresearchgate.net. Molecular dynamics simulations can further explore the stability of this compound-target complexes and the conformational changes induced upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can establish mathematical relationships between this compound's chemical structure and its biological activities patsnap.comjpionline.orgbioascent.commdpi.comekb.egekb.egresearchgate.net. This enables the prediction of activity for new, untested this compound analogs and guides the rational design of compounds with improved potency, selectivity, or pharmacokinetic properties.

Pharmacophore Modeling: Developing pharmacophore models for this compound can identify the essential chemical features and their spatial arrangement required for its biological activity patsnap.comekb.egekb.egresearchgate.netresearchgate.netmedsci.org. These models can then be used as queries for virtual screening of large chemical libraries to identify novel compounds with this compound-like activity but potentially different scaffolds patsnap.comresearchgate.netmedsci.org.

Virtual Screening: Beyond pharmacophore-based screening, structure-based virtual screening can be performed on vast compound databases to identify molecules that are predicted to bind to this compound's targets, potentially uncovering novel modulators or scaffolds patsnap.commdpi.combiotech-asia.org.

De Novo Design: Leveraging computational algorithms for de novo design can generate entirely new molecular structures predicted to interact effectively with this compound's targets, allowing for the exploration of novel chemical space beyond simple analog design patsnap.commdpi.combiotech-asia.org.

These computational approaches, especially when integrated with machine learning and artificial intelligence, will play a pivotal role in predicting this compound's interactions, optimizing its properties, and designing next-generation compounds with tailored biological profiles patsnap.comjpionline.orgbiotech-asia.orgekb.eg.

As an illustration of how computational modeling might guide future research, consider hypothetical predicted binding affinities for this compound and its potential analogs against a hypothetical target protein (e.g., "Target X").

Compound NamePredicted Binding Affinity (Ki, nM)Binding Mode PredictionKey Interactions
This compound5.2Pocket AH-bond with Tyr100, Hydrophobic with Leu25
This compound Analog 11.8Pocket AEnhanced H-bond with Tyr100, π-stacking with Phe150
This compound Analog 212.5Pocket BIonic interaction with Arg200, Hydrophobic with Val30
This compound Analog 30.9Pocket AAdditional H-bond with Ser80, Hydrophobic with Leu25

This table represents the type of data that computational modeling can generate, guiding experimental synthesis and validation of this compound analogs.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Inflexin to ensure reproducibility?

  • Methodological Answer : Synthesis should follow validated procedures with explicit documentation of reaction conditions (e.g., temperature, catalysts, solvents). Characterization requires a combination of nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. For reproducibility, include raw spectral data and error margins in supplementary materials .
  • Example Workflow :

  • Step 1 : Optimize synthesis via iterative testing of solvent polarity and catalyst ratios.
  • Step 2 : Validate purity using HPLC with a C18 column (acetonitrile/water gradient).
  • Step 3 : Confirm stereochemistry via 2D-NMR (COSY, NOESY).

Q. How can researchers identify and address impurities in this compound batches during preclinical studies?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect trace impurities. Compare retention times and fragmentation patterns against known degradation products. If novel impurities are detected, isolate them via preparative HPLC and characterize using X-ray crystallography or NMR .
  • Data Contradiction Tip : Discrepancies between batches should trigger a re-evaluation of storage conditions (e.g., light exposure, humidity) and synthetic intermediates .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported efficacy across in vitro vs. in vivo models?

  • Methodological Answer : Conduct a meta-analysis of pharmacokinetic parameters (e.g., bioavailability, half-life) to identify species-specific metabolic differences. Use isotopic labeling (e.g., deuterated this compound) to track metabolite formation in vivo. Cross-validate findings with organ-on-a-chip models to bridge in vitro-in vivo gaps .
  • Table 1 : Common Efficacy Contradictions and Solutions

Contradiction Possible Cause Resolution Strategy
High in vitro IC₅₀, low in vivoPoor solubility/bioavailabilityUse nanoformulation or prodrug design
Species-specific toxicityMetabolic pathway divergenceHumanized mouse models

Q. How should researchers design experiments to investigate this compound’s mechanism of action when prior studies propose conflicting targets (e.g., kinase inhibition vs. epigenetic modulation)?

  • Methodological Answer : Employ orthogonal assays:

  • Kinase Inhibition : Use fluorescence polarization assays with ATP-competitive probes.
  • Epigenetic Effects : Perform chromatin immunoprecipitation sequencing (ChIP-seq) to assess histone modification changes.
    Integrate multi-omics data (transcriptomics, proteomics) to identify primary vs. secondary targets. Validate via CRISPR-Cas9 knockout of proposed targets .

Data Analysis & Interpretation

Q. What frameworks guide the statistical analysis of this compound’s dose-response data in heterogeneous cell populations?

  • Methodological Answer : Apply mixed-effects models to account for inter-cell-line variability. Use Bayesian hierarchical modeling to estimate EC₅₀ distributions. For outlier detection, apply Grubbs’ test or robust regression (e.g., RANSAC) .
  • Table 2 : Statistical Tools for Dose-Response Studies

Tool Use Case Limitations
Prism (nonlinear fit)Single-cell line EC₅₀ estimationAssumes homogeneity
Bayesian modelingHeterogeneous populationsComputationally intensive

Q. How can researchers mitigate bias when interpreting this compound’s synergistic effects with adjuvant therapies?

  • Methodological Answer : Use the Chou-Talalay combination index (CI) method to quantify synergy/additivity/antagonism. Blind dose-ranging studies to observer bias and validate findings in independent cohorts. Pre-register analysis plans to avoid post hoc data dredging .

Ethical & Reproducibility Considerations

Q. What computational tools and repositories ensure transparency in this compound-related research?

  • Methodological Answer : Deposit raw data in FAIR-compliant repositories (e.g., Zenodo, ChEMBL). Share code for molecular dynamics simulations on GitHub with version control. Use Jupyter notebooks to document analysis workflows .

Q. How should researchers address ethical concerns in this compound studies involving animal models or human-derived tissues?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies (sample size justification, randomization). For human tissues, obtain informed consent and anonymize donor metadata. Disclose institutional review board (IRB) approvals in methods sections .

Future Research Directions

  • Priority 1 : Develop predictive QSAR models for this compound derivatives to prioritize synthesis targets .
  • Priority 2 : Investigate long-term stability under accelerated degradation conditions (ICH Q1A guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.